CRE-P-1
Description
Contextualization of "CRE-P-1" within Chemical and Biological Sciences
This compound is classified as a mutagenic heterocyclic amine. Its formation is linked to the high-temperature processing of creatine (B1669601), a compound abundant in muscle tissue and thus present in meat and fish. nih.govwikipedia.orgwikipedia.orgdsmz.defishersci.co.ukfishersci.ca Within chemical sciences, this compound is characterized by its specific molecular structure, identified as a derivative of pyrrolo[3,4-f]benzimidazole. nih.govwikipedia.org Biologically, its significance lies in its observed mutagenic activity, a key area of study in toxicology and molecular biology research aimed at understanding the potential health impacts of food-derived compounds. nih.govwikipedia.orgnih.gov
Diverse Interpretations and Nomenclature in Scientific Literature
The compound is primarily referred to in scientific literature by the abbreviation "this compound". This nomenclature directly reflects its origin, being isolated from creatine pyrolysate. nih.govwikipedia.org Its full chemical name, determined through techniques such as X-ray crystallography, is 4-amino-1, 6-dimethyl-2-methylamino-1H, 6H-pyrrolo[3, 4-f]benzimidazole-5, 7-dione. nih.govwikipedia.org While other heterocyclic amines have diverse abbreviations and sometimes multiple common names, the literature concerning this specific compound predominantly uses "this compound" or its systematic chemical name. nih.govwikipedia.orgwikipedia.orgdsmz.denih.gov It is important to distinguish this chemical compound from "Cre recombinase," which is a protein enzyme used in molecular biology and is unrelated to the chemical structure or origin of this compound.
Scope and Significance of "this compound" Research
Research into this compound falls within the broader scope of studying food-derived mutagens and potential carcinogens. Its isolation and structural determination were significant steps in identifying the specific mutagenic components formed during the heating of creatine-rich materials. nih.govwikipedia.org Studies have demonstrated its potent mutagenic activity in bacterial test systems, such as Salmonella typhimurium TA98, particularly with metabolic activation. nih.govwikipedia.org While other heterocyclic amines like PhIP and MeIQx have been more extensively studied regarding their occurrence in cooked foods and their carcinogenic potential, research on this compound contributes to a comprehensive understanding of the range of mutagenic compounds that can be generated during thermal food processing. fishersci.co.ukfishersci.canih.govnih.govfishersci.no The fact that it was noted as the first registered mutagenic heterocyclic amine isolated from pyrolysis products containing oxygen atoms highlights its unique chemical features within this class of compounds at the time of its discovery. nih.govwikipedia.org However, some reports indicate that less data exists on the occurrence of this compound in cooked food compared to other heterocyclic amines. fishersci.co.ukfishersci.no
Here is a summary of key research findings regarding this compound:
| Finding | Details | Source |
| Origin | Isolated from creatine pyrolysate. | nih.govwikipedia.org |
| Chemical Name | 4-amino-1, 6-dimethyl-2-methylamino-1H, 6H-pyrrolo[3, 4-f]benzimidazole-5, 7-dione. | nih.govwikipedia.org |
| Structure Determination | Determined by X-ray crystallography. | nih.govwikipedia.org |
| Mutagenic Activity | Showed potent mutagenic activity in Salmonella typhimurium TA98 with metabolic activation by S9 mix. | nih.govwikipedia.org |
| Classification | Mutagenic heterocyclic amine; pyrolytic heterocyclic amine. | nih.govwikipedia.orgwikipedia.orgdsmz.de |
| Distinguishing Feature (at discovery) | First registered mutagenic heterocyclic amine from pyrolysis products containing oxygen atoms. | nih.govwikipedia.org |
| Occurrence in Cooked Food | Presence in cooked food has not been widely reported or less data exists compared to other HAs. | fishersci.co.uknih.govfishersci.no |
Properties
CAS No. |
133883-91-7 |
|---|---|
Molecular Formula |
C12H9NO2 |
Origin of Product |
United States |
Cre Recombinase: a Site Specific Genetic Engineering Tool Derived from Bacteriophage P1
Fundamental Molecular Biology and Origin
The foundational understanding of Cre recombinase lies in its molecular biology and its evolutionary roots within the P1 bacteriophage. wikipedia.org
Genetic Basis and Evolution in Bacteriophage P1
The Cre-loxP system was first identified in the P1 bacteriophage in 1981 through studies that revealed a unique site-specific recombination system. wikipedia.org Researchers found that a 6.5kb EcoRI fragment of the P1 bacteriophage genome enabled efficient recombination events, even in the absence of bacterial RecA and RecBCD proteins. wikipedia.org Deletion mutagenesis studies subsequently identified the two key components: the cre (cyclization recombination) gene product and the loxP (locus of crossing over, P1) recombination site. wikipedia.org
In the lifecycle of the P1 bacteriophage, Cre recombinase plays crucial roles. wikipedia.org Upon infecting a host cell, the Cre-loxP system is utilized to circularize the linear P1 DNA genome. wikipedia.org Additionally, Cre is essential for resolving dimeric lysogenic P1 DNA that can form during the phage's cell division, ensuring the faithful segregation of the viral genome. wikipedia.orgasm.org This mechanism maintains the bacteriophage genome as a monomeric, unit-copy plasmid during its lysogenic state. uwec.edu The evolution of this system provided the P1 bacteriophage with an efficient mechanism for managing its genetic material within a host. nih.gov
Protein Structure and Functional Domain Organization of Cre Recombinase
N-Terminal Domain (NTD): This domain spans residues 20–129 and consists of five alpha-helical segments (A-E) connected by short loops. wikipedia.orguwec.edu Helices A and E are involved in the formation of the recombinase tetramer, with the C-terminal region of helix E making contact with the C-terminal domain of an adjacent subunit. wikipedia.orgcallutheran.edu Helices B and D directly interact with the major groove of the loxP DNA, making critical contacts with the DNA bases. wikipedia.orgcallutheran.edu
C-Terminal Domain (CTD): Comprising amino acids 132–341, this domain houses the active site of the enzyme. wikipedia.orguwec.edu Its structure shares similarities with other members of the integrase protein family, such as λ integrase and HP1 integrase. wikipedia.org This domain is primarily helical, containing nine helices (F-N) and a small beta-sheet. uwec.edu The C-terminal helix, helix N, protrudes from the main body of the domain and inserts into a pocket of an adjacent Cre subunit, contributing to the tetramer assembly. wikipedia.orgcallutheran.edu The catalytic active site includes the key residues Arg173, His289, and the nucleophilic Tyr324, which is responsible for cleaving the DNA backbone. wikipedia.org
The functional form of Cre recombinase is a tetramer, with four monomers assembling on two loxP sites. uwec.eduresearchgate.net This tetrameric complex, known as the synapse tetramer, is essential for bringing the two DNA sites together for recombination. wikipedia.org
| Domain | Amino Acid Residues | Key Structural Features | Primary Functions |
| N-Terminal Domain | 20-129 | 5 alpha helices (A-E) | DNA binding (major groove interaction), Tetramer formation |
| C-Terminal Domain | 132-341 | 9 alpha helices (F-N), 3 beta strands | Catalytic activity (active site), Tetramer formation |
Enzymatic Mechanism of DNA Recombination
The enzymatic activity of Cre recombinase is a highly specific and efficient process that does not require external energy sources. wikipedia.org
Cre recombinase specifically recognizes a 34 base pair (bp) DNA sequence known as the loxP site. wikipedia.orguwec.edu This site is composed of two 13 bp palindromic sequences that flank an 8 bp asymmetric spacer region. wikipedia.orgcyagen.com The asymmetry of the spacer region confers directionality to the loxP site, which is crucial for determining the outcome of the recombination event. cyagen.comuwec.edu The loxP sequence is not naturally found in genomes other than the P1 bacteriophage, making it a highly specific target for genetic manipulation.
| Component of loxP Site | Length (bp) | Sequence (Example) | Function |
| 13 bp Palindromic Repeat | 13 | ATAACTTCGTATA | Cre recombinase binding site |
| 8 bp Spacer | 8 | ATGTATGC | Confers directionality; site of DNA cleavage and strand exchange |
| 13 bp Palindromic Repeat | 13 | TATACGAAGTTAT | Cre recombinase binding site |
Table data based on representative loxP sequence.
The recombination process begins with two Cre proteins binding to a loxP site to form a dimer. Two of these Cre-loxP dimers then come together to form a tetramer, synapsing the two loxP sites. The recombination proceeds through a topoisomerase I-like mechanism. wikipedia.org The active site tyrosine (Tyr324) from two of the four Cre subunits acts as a nucleophile, attacking the phosphodiester backbone of the DNA within the spacer region. wikipedia.org This results in a double-stranded break at each loxP site and the formation of a covalent 3'-phosphotyrosine linkage between the enzyme and the DNA, leaving a free 5'-hydroxyl group. wikipedia.orguwec.edu The DNA strands are then exchanged and religated, a process that can lead to several different outcomes depending on the location and relative orientation of the loxP sites. creative-enzymes.comwikipedia.org
Excision: If two loxP sites are on the same DNA molecule and oriented in the same direction, the DNA segment between them will be excised as a circular piece of DNA. wikipedia.orguwec.edu
Inversion: If two loxP sites are on the same DNA molecule but in opposite orientations, the intervening DNA segment will be inverted. wikipedia.orguwec.edu
Translocation: When loxP sites are located on two different DNA molecules (e.g., different chromosomes), Cre-mediated recombination can result in a reciprocal translocation of the DNA segments. wikipedia.orguwec.edu
Insertion: A piece of DNA containing a loxP site can be inserted into another DNA molecule that also has a loxP site. takarabio.comuwec.edu
| Orientation of loxP Sites | Location of loxP Sites | Outcome of Recombination |
| Same Direction (Direct Repeats) | Same DNA molecule | Excision of intervening DNA |
| Opposite Direction (Inverted Repeats) | Same DNA molecule | Inversion of intervening DNA |
| N/A | Different DNA molecules | Translocation or Insertion |
A key feature of the Cre-loxP system is its simplicity and efficiency. nih.gov The Cre recombinase enzyme does not require any high-energy cofactors, such as adenosine (B11128) triphosphate (ATP), or any accessory proteins to perform its function. wikipedia.orgnih.gov The energy required for the cleavage and religation of the DNA is derived from the energy stored in the phosphodiester bonds of the DNA backbone itself. wikipedia.org This self-sufficiency makes the Cre-loxP system a robust and versatile tool for genetic engineering in a wide variety of cellular environments. colorado.edu
Role in Bacteriophage P1 Life Cycle (e.g., DNA Circularization, Plasmid Dimer Resolution)
Cre recombinase is integral to the life cycle of the P1 bacteriophage, playing critical roles in the management of its genetic material. wikipedia.orgwikipedia.org Upon infecting a host cell, the phage's linear double-stranded DNA genome is circularized through the action of Cre recombinase on loxP sites located at the ends of the DNA molecule. wikipedia.org This circularization is a crucial step for the subsequent replication and propagation of the phage genome within the host. wikipedia.orgwikipedia.org
Furthermore, during the lysogenic cycle, the P1 plasmid DNA can form dimers through homologous recombination after replication. nih.gov These dimeric plasmids pose a problem for proper segregation to daughter cells during cell division. Cre recombinase resolves these dimers back into monomers by mediating recombination between loxP sites on the plasmid, ensuring the stable maintenance and inheritance of the P1 prophage. nih.govuniprot.org This resolution process is essential for the long-term survival of the bacteriophage as a plasmid within its host. nih.gov
Advanced Methodologies for Manipulating Genetic Systems
The Cre-loxP system has been adapted and refined to serve as a sophisticated tool for genetic manipulation in a wide array of research organisms. wikipedia.org Its ability to perform precise, site-specific recombination allows for the conditional control of gene expression, enabling researchers to study gene function with a high degree of specificity. nih.gov
Strategies for Conditional Gene Modulation in Research Models
Conditional gene modulation is a powerful approach that allows for the activation or inactivation of genes in a controlled manner, overcoming limitations of traditional gene knockout models which can sometimes be lethal during embryonic development. wikipedia.orgnorthwestern.edu
To achieve temporal and spatial control over gene expression, inducible Cre systems have been developed. nih.gov These systems allow researchers to dictate not only in which cells a genetic modification occurs but also when it happens. northwestern.edu A widely used strategy involves fusing Cre recombinase to a modified ligand-binding domain of a steroid hormone receptor, such as the estrogen receptor (Cre-ER). nih.gov In the absence of the specific ligand (e.g., tamoxifen), the Cre-ER fusion protein is sequestered in the cytoplasm. nih.govembopress.org Upon administration of the ligand, the fusion protein translocates to the nucleus, where it can access the genomic DNA and mediate recombination at loxP sites. nih.gov
Another prominent inducible system is the tetracycline-dependent (Tet-On/Tet-Off) system. nih.gov In the Tet-On system, Cre expression is driven by a promoter that is active only in the presence of tetracycline (B611298) or its derivative, doxycycline. nih.gov Conversely, in the Tet-Off system, Cre expression is repressed in the presence of the drug. nih.gov These inducible systems provide a high degree of control over the timing of gene recombination events. pnas.org
| Inducible System | Mechanism of Action | Inducer/Regulator |
| Cre-ER | Fusion protein with a modified estrogen receptor ligand-binding domain. Sequestered in the cytoplasm until the inducer is present. | Tamoxifen (B1202) or 4-hydroxytamoxifen (B85900) |
| Tet-On | Cre expression is activated in the presence of the inducer. | Tetracycline or Doxycycline |
| Tet-Off | Cre expression is repressed in the presence of the inducer. | Tetracycline or Doxycycline |
Achieving cell-type specificity is crucial for understanding the function of a gene in a particular cellular context. nih.gov This is typically accomplished by expressing Cre recombinase under the control of a cell- or tissue-specific promoter. nih.govaacrjournals.org By selecting a promoter that is only active in the cell type of interest, researchers can ensure that the genetic modification mediated by Cre recombinase occurs exclusively in that cell population. nih.gov
For instance, to study a gene's role in neurons, the Cre gene can be placed under the control of a neuron-specific promoter. nih.gov When this "Cre-driver" mouse line is crossed with a mouse line containing a "floxed" gene of interest (a gene flanked by loxP sites), the gene will be excised only in the neurons where the promoter is active and Cre is expressed. nih.gov This approach has been instrumental in dissecting the complex functions of genes in various tissues and organs. springernature.com
A more recent innovation for achieving cell-type specificity is the CRE-DOG (Cre Recombinase Dependent on GFP) system. nih.gov This split-component system utilizes Green Fluorescent Protein (GFP) to directly induce Cre/loxP recombination, enabling genetic manipulation in cells that are already labeled with GFP. nih.gov
Optimization of Cre Recombinase for Eukaryotic Systems
The original Cre recombinase gene is derived from a bacteriophage, and its codon usage is optimized for expression in bacteria. nih.gov This can lead to inefficient expression when the gene is introduced into eukaryotic systems, such as mammalian cells. nih.govjst.go.jp
To overcome the limitations of prokaryotic codon usage, the Cre recombinase gene has been re-engineered to better match the codon preferences of eukaryotic, and specifically mammalian, cells. nih.govjst.go.jpnih.gov This process, known as codon optimization, involves synthesizing a new version of the Cre gene where the codons are replaced with synonymous codons that are more frequently used in the target organism. nih.govnih.gov This adaptation can significantly increase the levels of Cre recombinase mRNA and protein, leading to much more efficient recombination at the target loxP sites. nih.govjst.go.jp An improved version, often referred to as iCre, has demonstrated enhanced expression and functional activity in various mammalian cell lines and in transgenic mice. nih.gov This optimization also involves reducing the CpG content of the gene sequence to minimize the risk of epigenetic silencing in mammals. nih.gov
| Feature | Original Cre Gene | Codon-Optimized Cre (iCre) Gene |
| Origin | Bacteriophage P1 | Synthetically designed |
| Codon Usage | Optimized for prokaryotes | Optimized for eukaryotes (e.g., mammals) |
| Expression in Eukaryotes | Often suboptimal | Significantly enhanced |
| CpG Content | High | Reduced to prevent epigenetic silencing |
| Recombination Efficiency | Lower in eukaryotic systems | Higher in eukaryotic systems |
Nuclear Localization Signal (NLS) Research and Engineering
Although Cre recombinase originates from a prokaryotic virus, it functions efficiently within the eukaryotic nucleus. Early research presumed the 38 kDa protein entered the nucleus via passive diffusion through the nuclear pore complex. nih.gov However, subsequent studies revealed that Cre possesses its own intrinsic nuclear targeting determinants. nih.govoup.com Fusions of Cre with green fluorescent protein (GFP) identified two specific regions necessary for its efficient transport into the nucleus of mammalian cells. nih.gov
One of these regions contains a cluster of basic amino acids that functions as a bipartite-like nuclear localization signal (NLS). nih.gov Further research confirmed that Cre's entry into the nucleus is an active, energy-dependent process, not passive diffusion. nih.govoup.com This inherent targeting ability is a key reason for its effectiveness in eukaryotic systems.
Despite this natural mechanism, engineering efforts have explored the addition of exogenous NLS sequences to potentially enhance its nuclear import and, consequently, its recombination efficiency. nih.govexcellgen.com For instance, Cre recombinase can be fused to a known NLS, such as the one from the SV40 large T-antigen, to ensure robust nuclear accumulation. researchgate.net While adding an external NLS to Cre may not significantly boost the efficiency of the already effective native protein, this strategy has proven critical for other prokaryotic recombinases that lack intrinsic nuclear targeting. oup.comnih.gov This research highlights how understanding and engineering nuclear transport can be crucial for optimizing genome engineering tools. nih.gov
Applications in Advanced Genetic Research Models (Preclinical and in vitro/in vivo Non-Human)
The Cre-loxP system is a versatile and powerful tool for generating advanced research models, allowing for precise gene manipulation that would be impossible with traditional methods. jax.org Its ability to control gene expression in specific cell types or at particular developmental stages has revolutionized the study of gene function in complex biological systems. nih.gov
One of the most powerful applications of the Cre-loxP system is the creation of conditional knockout (cKO) mouse models. researchgate.netnih.gov This technique overcomes the limitations of traditional knockout models, where the ubiquitous deletion of a gene can be lethal during embryonic development, preventing the study of its function in adult animals. taconic.comnih.gov
The process involves two transgenic mouse lines: one carrying a "floxed" allele, where a critical part of the gene of interest is flanked by two loxP sites, and another line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter. nih.gov When these two lines are bred together, the Cre recombinase is expressed only in the desired cells or at a specific time, where it recognizes the loxP sites and excises the intervening DNA sequence, effectively knocking out the gene in a controlled manner. taconic.comnih.gov This spatial and temporal control allows researchers to investigate the specific roles of genes in particular tissues or at different stages of life. nih.govnih.gov
| Research Model Type | Description | Key Advantage |
| Conditional Knockout (cKO) | Gene is inactivated in a specific tissue or at a specific time by Cre-mediated excision of a loxP-flanked (floxed) DNA sequence. nih.govresearchgate.net | Bypasses embryonic lethality and allows for the study of gene function in specific cell lineages or developmental stages. taconic.com |
| Conditional Knock-in | A gene of interest (e.g., a reporter like GFP or a mutated allele) is inserted into a specific locus under the control of the Cre-loxP system. | Enables controlled expression of transgenes, allowing for cell labeling, lineage tracing, or modeling of specific disease-causing mutations. researchgate.net |
The Cre-loxP system is essential for cell lineage tracing, a technique used to map the developmental fates of progenitor cells. nih.govresearchgate.net By driving Cre expression in a specific progenitor cell population and combining it with a Cre-dependent reporter allele (e.g., a fluorescent protein), researchers can permanently and heritably label these cells and all of their descendants. uzh.chnih.gov
This genetic labeling allows scientists to track where cells migrate and what cell types they become during development, tissue homeostasis, and disease. nih.govnih.gov For example, this method has been used extensively to unravel the origins of various cell lineages in the heart and nervous system. nih.govuzh.ch Inducible Cre systems, such as CreERT2 which is activated by tamoxifen, provide even finer temporal control, allowing for stage-dependent fate mapping. uzh.ch The combination of different recombinase systems, like Cre-loxP and Flp-frt, enables more complex intersectional genetic strategies to label cell populations defined by the expression of multiple markers. ahajournals.org
The precision of Cre-loxP technology has been instrumental in creating genetically engineered mouse models (GEMMs) that accurately recapitulate human diseases. nih.gov
Neuroblastoma: The Cre-loxP system has been used to create inducible models of gene expression in neuroblastoma cell lines. For instance, researchers have constructed vectors where an anti-tumor protein is expressed only after Cre recombinase removes a loxP-flanked stop cassette, providing a powerful tool to study the mechanisms of potential cancer therapies. nih.gov
Type 1 Diabetes: While much research into Type 1 Diabetes focuses on the autoimmune response and genetic risk factors in models like the non-obese diabetic (NOD) mouse, Cre-loxP technology is crucial for dissecting the function of specific genes within the immune system or pancreatic beta cells. nih.govucsfhealth.orgdiabetes.org This allows for the investigation of how individual genes contribute to the breakdown of immune tolerance or beta cell failure. diabetesresearchconnection.org
Pancreatic Pathology: The Cre-loxP system is a cornerstone of pancreatic cancer modeling. researchgate.net The most widely used models, such as the KPC model, rely on pancreas-specific Cre drivers (like Pdx-1-Cre or Ptf1a-Cre) to activate conditional alleles of oncogenes (e.g., KrasG12D) and inactivate tumor suppressor genes (e.g., Trp53) specifically in pancreatic cells. nih.govnih.govmdpi.com This approach generates tumors that closely mimic the genetics and step-wise progression of human pancreatic ductal adenocarcinoma (PDAC), providing invaluable platforms for studying disease mechanisms and testing novel therapies. nih.govnih.gov
In the creation of transgenic organisms, selectable marker genes (e.g., antibiotic resistance genes) are often necessary for the initial selection of successfully modified cells. nih.govresearchgate.net However, the continued presence of these marker genes is often undesirable. nih.gov The Cre-loxP system provides an efficient method for their subsequent removal.
By flanking the selectable marker gene with loxP sites, the gene can be precisely excised from the genome by the transient expression of Cre recombinase. researchgate.netnih.gov This can be achieved by crossing the transgenic organism with one that expresses Cre or by using an auto-excisable cassette where the cre gene is included and later removes itself along with the marker. nih.govresearchgate.net This "clean" removal of non-essential DNA is important for generating marker-free transgenic plants for commercial use and for simplifying complex genetic models in animals. nih.govresearchgate.netuniv-rennes1.fr
| Crop | Promoter Driving cre | Autoexcision Frequency |
| Soybean | Soybean RSP1 promoter | 41% nih.gov |
| Cotton | Soybean RSP1 promoter with AtpE intron | 69% nih.gov |
| Canola | Vicia faba eUSP88 promoter | 32% nih.gov |
| Maize | Rice CDC45-1 promoter | 44% nih.gov |
To enhance the specificity of Cre-mediated recombination, researchers have developed the split-Cre system. creative-biogene.com In this approach, the Cre protein is divided into two inactive fragments (NCre and CCre). creative-biogene.comnih.gov These fragments are then fused to two proteins that are suspected to interact. If and when the two target proteins interact, they bring the NCre and CCre fragments into close enough proximity to reconstitute a functional Cre recombinase enzyme. nih.govsemanticscholar.org
This reconstituted enzyme can then act on a reporter cassette to produce a detectable signal (e.g., fluorescence), confirming the protein-protein interaction in living cells. nih.govsemanticscholar.org The split-Cre system is a powerful tool for genetic manipulation because it requires the simultaneous expression of two genes, greatly increasing the specificity of cell targeting and reducing issues with "leaky" or off-target Cre expression that can confound results. creative-biogene.comnih.govresearchgate.net This method provides a highly sensitive protein-fragment complementation assay (PCA) for monitoring pairwise protein interactions in vivo. nih.govsemanticscholar.org
Methodological Considerations and Challenges in Cre-loxP System Utilization
The Cre-loxP system, derived from the P1 bacteriophage, is a cornerstone of genetic engineering, enabling precise spatial and temporal control of gene expression. taconic.comnih.gov The system relies on the Cre recombinase enzyme, which catalyzes site-specific recombination between two 34-base pair loxP recognition sites. nih.govwikipedia.orguniprot.org This interaction can result in the excision, inversion, or translocation of a "floxed" DNA segment (a sequence flanked by loxP sites), depending on the orientation and location of the loxP sites. taconic.comnih.govnih.gov While powerful, the application of this system requires careful consideration of several methodological challenges that can significantly impact the validity and reproducibility of research findings.
Recombination Efficiency and Specificity in Diverse Biological Contexts
The success of the Cre-loxP system hinges on achieving the desired recombination with high efficiency and specificity. However, these parameters are not constant and can vary significantly across different biological contexts, including cell types, tissues, and developmental stages.
Specificity is primarily controlled by the promoter chosen to drive Cre expression, which should ideally restrict activity to the target cell population. nih.gov However, many Cre driver strains exhibit expression patterns that are not entirely specific, leading to recombination in unintended cell types. jax.org This "leaky" expression can confound experimental results, making it crucial to rigorously characterize the activity pattern of any Cre line, often by crossing it with a reporter strain that expresses a visible marker upon recombination. jax.orgjax.org
Table 1: Factors Influencing Cre-loxP Recombination Efficiency and Specificity
| Factor | Impact on Efficiency | Impact on Specificity | Key Considerations |
| Promoter Activity | Strong promoters generally lead to higher efficiency. frontiersin.org | The defining factor for cell/tissue specificity. nih.gov | Promoters can have "leaky" or uncharacterized expression in off-target tissues. researchgate.netjax.org |
| Cre Expression Level | Dose-dependent; low levels can be insufficient for complete recombination. researchgate.net | Not a direct factor, but high levels can increase off-target events. nih.gov | Expression levels can vary between different Cre lines using the same promoter. frontiersin.org |
| Genomic Context of loxP Sites | Accessibility of loxP sites can be hindered by chromatin structure. jax.org | Not a direct factor. | Recombination efficiency can vary significantly between different floxed alleles. jax.org |
| Distance Between loxP Sites | Efficiency may decrease as the distance between loxP sites increases. jax.org | Not a direct factor. | A key design parameter for the floxed allele. |
| Type of Cre System | Inducible systems (e.g., CreER) may have lower efficiency than constitutive Cre. nih.gov | Inducible systems offer temporal specificity. nih.gov | Inducer dosage (e.g., Tamoxifen) must be optimized. nih.gov |
Considerations of Off-Target Recombination Events and Their Impact on Phenotypes
Off-target recombination occurs when Cre recombinase acts on DNA sequences other than the intended loxP sites or when it is active in non-target cells. researchgate.net Cre can recognize and recombine at sequences that resemble loxP sites, often referred to as cryptic loxP sites. researchgate.net Although the affinity for these cryptic sites is much lower than for canonical loxP sites, off-target recombination can lead to unintended genomic rearrangements, including deletions, translocations, and chromosomal abnormalities, particularly when Cre is expressed at high levels. nih.govresearchgate.net
Such unintended genetic modifications can result in confounding phenotypes that are mistakenly attributed to the deletion of the target gene. jax.orgresearchgate.net For example, Cre expression alone, even in the absence of loxP sites, has been shown to cause DNA damage and cellular toxicity. nih.gov Furthermore, the use of recombinase-dependent adeno-associated viruses (AAVs) for delivering Cre-inducible constructs can suffer from off-target expression due to recombination events during plasmid production in bacteria or low-level transcription from the inverted transgene. researchgate.netpnas.org These issues underscore the necessity of proper controls, such as animals expressing Cre but lacking the floxed allele, to distinguish the effects of target gene deletion from artifacts of Cre activity. nih.govresearchgate.net
Germline Recombination Phenomena and Mitigation Strategies
A significant challenge in creating conditional knockout models is the occurrence of unintended recombination in the germline (sperm or oocytes). researchgate.netnih.gov When Cre recombinase is expressed in germ cells, it can excise the floxed allele before fertilization. taconic.com This results in the offspring inheriting a fully recombined, or null, allele in every cell, rather than the intended floxed allele, thereby negating the conditional aspect of the model. taconic.comnih.gov
This phenomenon is a known issue for many Cre driver lines and can be influenced by several factors, including the specific promoter driving Cre and the sex of the parent carrying the Cre transgene. nih.govmaxplanckneuroscience.org For many strains, the persistence of Cre RNA or protein in oocytes leads to a higher frequency of maternal germline recombination. jax.org
Mitigation Strategies:
Paternal Cre Transmission: For many lines, transmitting the Cre allele through the male parent can avoid or reduce the incidence of germline deletion, as Cre expression is less common or problematic in sperm development compared to oocytes. jax.orgnih.gov
Genotyping: It is essential to design PCR-based genotyping strategies that can distinguish between the wild-type, floxed, and recombined (deleted) alleles. This allows for the detection of unintended germline recombination in offspring. taconic.comjax.org
Careful Breeding Schemes: Breeding strategies should be designed to minimize the risk. For instance, the floxed allele should be maintained in a separate colony that is never exposed to Cre recombinase. taconic.com
Characterization Data: Researchers should consult databases and publications for information on known germline activity in specific Cre lines before beginning experiments. taconic.comnih.gov
Table 2: Germline Recombination Mitigation
| Strategy | Description | Rationale |
| Parental Sex Selection | Transmit the Cre transgene from the parent (male or female) with lower reported germline expression. nih.gov | Many Cre lines show a parental sex bias in germline recombination frequency. jax.orgmaxplanckneuroscience.org |
| Comprehensive Genotyping | Use PCR assays that can differentiate between wild-type, floxed, and deleted alleles. taconic.com | Allows for the identification and exclusion of animals with unintended germline deletion. |
| Segregated Colonies | Maintain the floxed allele line completely separate from the Cre-driver line until the experimental cross. taconic.com | Prevents accidental exposure of the floxed allele to Cre and subsequent germline recombination. |
| Use of Reporter Lines | Cross the Cre driver to a germline-sensitive reporter to assess the extent of unintended recombination. | Provides an empirical measure of the risk for a specific Cre line in the local laboratory context. |
Impact of Cre Expression Levels on Research Outcomes and Model Integrity
The level of Cre recombinase expression is a critical variable that can profoundly influence experimental outcomes and the integrity of the animal model. The effects of Cre expression are often dose-dependent. nih.gov
High levels of Cre expression can be toxic to cells. nih.govnih.gov This cytotoxicity is thought to arise from Cre-mediated activity at cryptic loxP sites, leading to genomic instability, cell cycle arrest, and apoptosis. researchgate.netnih.gov In developmental contexts, such as the nervous system, high Cre expression in progenitor cells can lead to severe defects like microencephaly and hydrocephaly, independent of the intended target gene's function. nih.gov
Conversely, low levels of Cre expression can lead to incomplete or inefficient recombination. researchgate.net This results in mosaicism, where only a subset of the target cell population undergoes the desired genetic modification. Such incomplete recombination can lead to an underestimation of a gene's true effect or a failure to produce the expected phenotype. jax.org The relationship between Cre expression and recombination efficiency is not always linear, as even low levels of Cre can be sufficient to recombine floxed transgenes over time, potentially uncoupling the level of transgene expression from the endogenous promoter's activity. researchgate.net Therefore, selecting a Cre driver line requires balancing the need for efficient recombination against the risk of toxicity from overexpression.
Strategies for Minimizing Cre-Mediated Cytotoxicity in Research Systems
Given the potential for Cre recombinase to induce cellular toxicity and generate confounding artifacts, several strategies have been developed to minimize these adverse effects.
Use of Inducible Cre Systems: One of the most effective strategies is to use inducible Cre systems, such as the CreER system. nih.gov In this system, Cre is fused to a mutated ligand-binding domain of the estrogen receptor (ER). The fusion protein remains inactive in the cytoplasm until an exogenous ligand, typically tamoxifen or its active metabolite 4-hydroxytamoxifen (4-OHT), is administered. nih.govnih.gov This allows for temporal control, limiting Cre activity to a specific experimental window and reducing the cumulative toxic effects of continuous expression.
Titration of Inducer Dosage: For inducible systems, the dose and frequency of the inducer (e.g., tamoxifen) can be modulated to control the level of Cre activity. nih.gov Using the lowest effective dose can help reduce toxicity associated with both the inducer itself and the activation of Cre.
Selection of Appropriate Cre Lines: Researchers should choose well-characterized Cre driver lines that express the enzyme at a level sufficient for efficient recombination but below the threshold for overt toxicity. nih.gov Knock-in strategies, which place the Cre gene under the control of an endogenous promoter at its native locus, often result in more physiologically relevant expression levels compared to transgenic lines where expression can be affected by copy number and integration site. nih.gov
Inclusion of Proper Controls: As a fundamental principle, experiments should always include control groups to account for potential Cre-mediated effects. The critical control is an animal that expresses Cre in the same genetic background but does not carry the floxed allele. nih.govresearchgate.net Comparing this group to animals with both Cre and the floxed allele allows researchers to isolate the phenotype resulting specifically from the target gene's deletion.
Alternative Delivery Methods: In some contexts, transient delivery of Cre protein or mRNA, for example via gesicles or electroporation, can provide a short burst of recombinase activity sufficient for recombination without the risks of sustained expression from a transgene. takarabio.com
Computational and Systems Biology Approaches to Cre-mediated Events
The complexity of genetic manipulation using the Cre-loxP system has prompted the development of computational and systems biology approaches to better predict and analyze Cre-mediated events. These methods aim to model the gene regulatory networks (GRNs) that are altered by conditional gene knockout or activation. nih.govnih.gov
Systems biology approaches can be broadly categorized:
Top-Down Approaches: These methods utilize large-scale "omics" data (e.g., RNA-seq, ATAC-seq, proteomics) from conditional mutant and control models to infer GRNs. nih.gov By comparing the molecular profiles of cells with and without the target gene, researchers can computationally reconstruct the network of interactions downstream of the genetic perturbation. Tools like Dynamic Regulatory Events Miner (DREM) can analyze time-series data to model how these networks change over time following Cre-mediated recombination. nih.gov
Bottom-Up Approaches: These approaches involve constructing GRNs based on known biological interactions curated from existing literature and databases. nih.govnih.gov Mathematical models, often using ordinary differential equations, can then simulate the behavior of the network and predict how the system will respond to the deletion of a specific node (the target gene). nih.gov
These computational models can help address several challenges in Cre-loxP studies. They can predict potential off-target effects by identifying unexpected changes in cellular pathways. Furthermore, by integrating data on chromatin accessibility and transcription factor binding sites, these models can help predict the efficiency of recombination at different genomic loci. drexel.edu As the field moves toward more complex genetic manipulations, such as intersectional strategies involving multiple recombinases, computational and systems biology will become increasingly vital for designing experiments and interpreting their outcomes. cmrijeansforgenes.org.auspringernature.com
Modeling Recombination Dynamics and Specificity
The efficiency and specificity of Cre recombinase are governed by complex molecular dynamics and interactions. nih.gov Mathematical and kinetic models have been developed to better understand and predict these behaviors.
Kinetic Analysis: Comparative kinetic studies have revealed key differences between Cre and other recombinases like FLP. Gel mobility shift assays show that Cre has a significantly higher affinity for its loxP target site compared to FLP's affinity for its FRT target. nih.gov Mathematical modeling of the sequential binding of recombinase monomers to DNA has been used to determine association and dissociation rate constants, indicating that Cre exhibits approximately threefold higher cooperativity in binding than FLP. nih.gov Further modeling of the excision recombination reaction suggests that the synaptic complex formed by Cre is more stable than that of FLP. nih.gov
Factors Influencing Recombination Efficiency: Several factors have been systematically analyzed to understand their impact on the efficiency of Cre-mediated recombination in vivo. nih.govnih.gov These include the distance between loxP sites, the use of mutant loxP sites, the zygosity of the floxed alleles, chromosomal location, and the age of the animal model. nih.govnih.govresearchgate.net
Below is a data table summarizing key factors that have been shown to influence Cre-loxP recombination efficiency.
| Factor | Optimal Condition for High Efficiency | Notes |
| Inter-loxP Distance | < 4 kb for wildtype loxP sites; < 3 kb for mutant loxP sites. nih.govbiorxiv.org | Efficiency decreases as the distance increases. nih.govresearchgate.net Complete recombination fails at distances ≥ 15 kb for wildtype sites. nih.govresearchgate.net |
| loxP Site Type | Wildtype loxP sites are generally more efficient than mutant versions. nih.govnih.gov | Mutations in loxP sequences can be used to reduce recognition efficiency, allowing for regulation of gene expression sparseness. plos.org |
| Allele Zygosity | Using heterozygous floxed alleles results in more efficient recombination than homozygous alleles. nih.govnih.gov | This factor can be critical in planning breeding schemes for conditional knockout models. |
| Cre Driver Strain | The choice of Cre-driver strain has a pivotal role in recombination efficiency. nih.govnih.gov | Different strains can lead to varying levels of recombination and mosaicism, even at the same genetic locus. nih.gov |
| Breeder Age | Most efficient recombination is observed in breeders aged 8–20 weeks. nih.govresearchgate.net | This suggests an optimal window for setting up genetic crosses to generate desired recombination events. |
Bioinformatic Analysis of loxP Sites and Genomic Integration Patterns
While the canonical 34-bp loxP site is not expected to occur naturally in mammalian genomes, sequences with significant homology, known as cryptic (or pseudo) loxP sites, do exist. researchgate.netnih.gov These sites can be recognized by Cre recombinase and lead to unintended, or "off-target," recombination events, such as chromosomal rearrangements and DNA damage. nih.govnih.gov
Genome-Wide Identification: To address this, bioinformatic tools and computational pipelines have been developed to perform genome-wide searches for these cryptic loxP sites. nih.govresearchgate.net One such tool, FuzznucComparator, was created to analyze the entire mouse genome, revealing that cryptic loxP sites are frequent and distributed homogeneously. nih.gov The workflow for these searches often involves a sliding window approach to identify identical spacer sequences and then analyzing the surrounding sequences for homology to the loxP palindromic repeats. researchgate.net
The criteria for identifying potential cryptic loxP sites often include:
Homology in the 13-bp palindromic sequences. nih.gov
Conservation of base pairs known to be contact points for the Cre enzyme. nih.gov
Presence of specific bases flanking the core sequence. nih.gov
A genome-wide analysis in the human genome, searching for pairs of target sites within a 20 kb distance, identified 85,600 potential pairs that met the specified sequence and distance criteria. researchgate.net
Impact on Genomic Integrity: The presence of these cryptic sites is not merely theoretical. Studies have demonstrated that Cre expression can cause recombination between these sites, leading to significant genomic instability. nih.gov This is a critical consideration in the design of experiments using the Cre-loxP system, as leaky expression of Cre in bacterial strains used for DNA cloning (recombineering) can affect the stability of large DNA fragments like those in Bacterial Artificial Chromosomes (BACs). nih.govnih.gov
Predictive Modeling of Cre Activity in Complex Biological Systems
Predicting the outcome of Cre-loxP recombination in a living organism is complex due to the multitude of variables at play. nih.gov Predictive modeling aims to integrate these factors to forecast the efficiency and specificity of Cre-mediated genetic modifications.
Systematic Analysis for Prediction: Recent large-scale studies have focused on systematically analyzing the variables that influence recombination to build a predictive framework. nih.govnih.govbiorxiv.org By generating numerous new mouse strains with conditional alleles at a consistent genetic locus (e.g., Rosa26) and testing various Cre-driver lines, researchers can quantify the impact of factors like inter-loxP distance and Cre-driver choice. nih.govnih.gov
These systematic approaches have generated foundational data that can be used to better predict outcomes. For instance, it has been demonstrated that maintaining an inter-loxP distance of 4 kb or less ensures efficient recombination, largely irrespective of the specific genomic locus. nih.govnih.gov
Challenges in Prediction: Despite these advances, accurately predicting Cre activity remains a challenge. nih.gov The dynamic properties of both the Cre enzyme and its DNA target are crucial determinants of its activity, from sequence recognition to the final cleavage and ligation steps. nih.gov The phenomenon of "mosaicism," where recombination is incomplete and not uniform across all targeted cells, is a common and often unpredictable outcome. nih.gov The choice of Cre-driver strain is a major determinant of the degree of mosaicism. nih.gov Furthermore, the expression of Cre itself can sometimes have off-target effects, including cellular toxicity, which can vary depending on the Cre-driver strain and its expression level. researchgate.netnih.gov
Future predictive models will likely need to incorporate a systems biology approach, integrating data on Cre expression levels, chromatin accessibility at target loci, the kinetics of Cre-DNA binding, and the potential for off-target site recognition to improve the precision and reliability of genome engineering experiments. nih.govnih.gov
Crepenynic Acid Compound 1 and Crep1 Enzyme: Biosynthesis and Metabolic Significance
Natural Occurrence and Distribution in Organisms
Crepenynic acid is a naturally occurring fatty acid found in various organisms, including plants, fungi, marine sponges, and insects. nih.gov It was first isolated from the seed oils of Crepis species, members of the Compositae family. rsc.org It is notably distributed in some Crepis species, where it can constitute a significant percentage (40–70%) of total fatty acids in the seeds. d-nb.info Crepenynic acid has also been identified in other plant parts, such as the rhizome of Atractylodes lancea and A. macrocephala, and isolated from Afzelia cuanzensis. d-nb.inforesearchgate.net Beyond plants, its presence in fungi like Tricholoma grammopodium and marine sponges and algae highlights its wider distribution in nature. nih.govrsc.orgnih.gov
Biosynthetic Pathway and Precursors of Crepenynic Acid
The biosynthesis of Crepenynic acid primarily proceeds from common fatty acid precursors through a series of enzymatic modifications. researchgate.netnih.gov Studies, particularly in Crepis alpina, have been instrumental in elucidating this pathway. nih.govoup.com
Role of Specific Fatty Acids in the Pathway (e.g., Linoleic Acid, Oleic Acid)
Linoleic acid (9Z,12Z)-octadeca-9,12-dienoic acid is a direct precursor to Crepenynic acid. nih.govnih.gov The conversion of linoleic acid to Crepenynic acid involves the introduction of a triple bond at the Δ12 position. nih.govnih.gov Radioactive tracer studies in Crepis alpina seeds have clearly demonstrated the conversion of [14C]linoleic acid into [14C]crepenynic acid, confirming its role as a precursor. nih.gov
Oleic acid (Z)-octadec-9-enoic acid is another key fatty acid in the pathway, serving as a precursor to linoleic acid. oup.comnih.gov The enzyme FAD2 (Δ12-oleic acid desaturase) introduces a double bond at the Δ12 position of oleic acid, leading to the formation of linoleic acid. oup.comnih.gov Thus, the pathway to Crepenynic acid begins with stearic acid, which is desaturated to oleic acid, followed by further desaturation to linoleic acid, and finally, the introduction of a triple bond into linoleic acid to yield Crepenynic acid. nih.govresearchgate.net
Characterization of Intermediates in Acetylenic Fatty Acid Synthesis
While the primary pathway involves the conversion of linoleic acid to Crepenynic acid, research has also explored potential alternative routes and intermediates. Early speculation suggested that acetylenic fatty acids might be derived from epoxy fatty acids through dehydration steps. aocs.org However, radioactive tracer studies in Crepis rubra did not show conversion of cis-12,13-epoxy-oleic acid to Crepenynic acid, suggesting this is not a direct route in this species. nih.gov
The biosynthesis of polyacetylenes, for which Crepenynic acid is a precursor, involves further modifications of the acetylenic backbone, including chain elongation, oxidative cleavage, hydroxylation, and dehydrogenation, leading to a diverse array of polyacetylenic metabolites. nih.gov
Enzymatic Activity of Crep1 (Acetylenic Bond Formation)
The formation of the characteristic triple bond in Crepenynic acid is catalyzed by a specialized enzyme known as acetylenase, with Crep1 being a well-characterized example. nih.govnih.gov
Characterization of the Bifunctional Enzyme Crep1
Crep1, identified in Crepis alpina, is a bifunctional enzyme responsible for both double bond and subsequent acetylenic bond formation. nih.govresearchgate.net It is a variant of the FAD2 desaturase family, specifically catalyzing the insertion of a triple bond at the Δ12 position of linoleic acid to form Crepenynic acid. oup.com Crep1 is composed of 375 amino acid residues and shares significant sequence similarity with a widely distributed group of membrane-bound, non-heme diiron enzymes. nih.gov Heterologous expression of the crep1 gene in Saccharomyces cerevisiae has confirmed its activity in converting linoleic acid to Crepenynic acid. nih.govusask.caresearchgate.net Interestingly, Crep1 can also exhibit Δ12 desaturase activity, acting on oleic acid as a substrate. researchgate.net
Mechanistic Studies of Desaturation and Triple-Bond Formation
The exact mechanism by which acetylenases like Crep1 catalyze triple-bond formation is still under investigation due to the lack of crystal structures for membrane desaturases. nih.gov However, studies suggest a mechanism involving sequential dehydrogenation. nih.gov Fatty acid desaturation, which provides a reference for understanding triple C-C bond formation, is known to be diiron-dependent and requires oxygen and electrons supplied via cytochrome b5 reductase. nih.gov
Kinetic isotope effect (KIE) studies using Crep1 expressed in yeast support a conventional two-step mechanism for the conversion of an alkene to an alkyne. nih.govresearchgate.netresearchgate.net These studies indicate that the cleavage of the C12-H bond is highly sensitive to isotopic substitution, while the effect on the C13-H bond breaking step is minimal. researchgate.net This suggests that Crepenynic acid is produced via initial hydrogen atom abstraction at C12 of the linoleoyl substrate. researchgate.net
Site-directed mutagenesis studies on Crep1 have identified specific amino acid residues crucial for its desaturase and acetylenase activities, as well as chemoselectivity, stereoselectivity, and substrate recognition. usask.ca Mutations in residues such as Y150, F259, H266, and V304 have been shown to affect enzyme activity, highlighting the delicate structural requirements for triple-bond formation. usask.ca For instance, the Y150F mutation led to a loss of acetylenase activity while retaining desaturase activity. usask.ca
Electron Transfer Mechanisms and Cofactor Involvement (e.g., Cytochrome b5, NADH/NADPH)
The enzymatic activity of fatty acid desaturases and acetylenases, including Crep1, involves oxidative reactions that require electron transfer. These enzymes are typically membrane-bound and utilize a diiron-oxo cluster at their active site for catalysis usask.ca. The introduction of double or triple bonds into fatty acids by these enzymes involves the removal of hydrogen atoms, a process that necessitates the involvement of cofactors.
While the provided search results specifically mention the involvement of oxygen and NADH or NADPH as cofactors for the desaturation leading to the cis double bond in falcarinol (B191228) biosynthesis wikipedia.org, the electron transfer mechanisms directly coupled to Crep1-catalyzed acetylenation are not explicitly detailed in the snippets. However, by analogy with other membrane-bound fatty acid desaturases, it is highly probable that Crep1 also relies on an electron transport chain involving cofactors like NADH or NADPH and potentially electron carriers such as cytochrome b5 to supply the reducing equivalents necessary for the oxidative formation of the triple bond usask.ca. These cofactors facilitate the transfer of electrons to the diiron-oxo cluster, enabling it to activate oxygen for the dehydrogenation reaction.
Kinetic Isotope Effect Studies for Elucidating Reaction Mechanism
Kinetic isotope effect (KIE) studies have been instrumental in investigating the mechanism of the Crep1-catalyzed conversion of linoleic acid to crepenynic acid researchgate.netresearchgate.net. These studies involve using regiospecifically deuterated isotopomers of linoleic acid and analyzing the isotopic composition of the resulting crepenynic acid product researchgate.netresearchgate.net.
Experiments incubating deuterated linoleate (B1235992) with Saccharomyces cerevisiae expressing functional Crepis alpina acetylenase have shown that the oxidation of linoleate occurs in discrete steps researchgate.netresearchgate.net. A large primary deuterium (B1214612) isotope effect (kH/kD = 14.6 ± 3.0) was observed for the cleavage of the C12-H bond, indicating that this step is highly sensitive to isotopic substitution and is likely the initial, slow step in the reaction mechanism researchgate.netresearchgate.net. In contrast, a minimal isotope effect (kH/kD = 1.25 ± 0.08) was observed for the C13-H bond breaking step, suggesting it occurs rapidly after the initial C12-H abstraction researchgate.netresearchgate.net. These data strongly support a mechanism where crepenynic acid is produced via an initial hydrogen atom abstraction at the C12 position of the linoleoyl substrate researchgate.net.
This stepwise mechanism involving sequential C-H abstraction is consistent with observations from KIE studies on other diverged FAD2 desaturases nih.gov.
Related Metabolites and Broader Biological Roles
Crepenynic acid is a foundational molecule in the biosynthesis of a diverse group of polyacetylenic metabolites researchgate.netoup.commdpi.combasicmedicalkey.com. These compounds are characterized by the presence of one or more carbon-carbon triple bonds and are found across various biological kingdoms researchgate.netresearchgate.netunl.edu.
Derivatives of Crepenynic Acid and their Occurrence
Crepenynic acid serves as a precursor to numerous polyacetylenes through further desaturation, chain shortening, and cyclization processes mdpi.com. Examples of derivatives include dehydrocrepenynic acid, which is formed by the introduction of an additional double bond nih.govbiorxiv.org. These derivatives exhibit a wide range of structural features and biological activities researchgate.net.
Polyacetylenes derived from crepenynic acid are particularly abundant in certain plant families, notably the Asteraceae, Apiaceae, and Araliaceae researchgate.netmdpi.combasicmedicalkey.com. In the Asteraceae, crepenynic acid is considered the first monoacetylenic precursor, and subsequent desaturations can lead to the formation of compounds with up to three conjugated triple bonds mdpi.com. These derivatives are often found in specific plant tissues, such as seeds, roots, or leaves, and their occurrence can vary significantly between species and even within different parts of the same plant researchgate.netoup.com.
Involvement in Other Biosynthetic Pathways (e.g., Falcarindiol (B120969) Pathway)
Crepenynic acid is a crucial intermediate in the biosynthesis of other significant bioactive compounds, such as falcarindiol biorxiv.orgresearchgate.netbiorxiv.org. Falcarindiol is a C17-polyacetylene found in carrots, tomatoes, and celery, known for its antifungal and cytotoxic activities researchgate.netwikipedia.org.
The conversion of linoleic acid to crepenynic acid by a Crep1-like acetylenase is proposed as an early step in the falcarindiol biosynthetic pathway researchgate.netbiorxiv.org. Further enzymatic modifications of crepenynic acid and its derivatives, including additional desaturations and a putative decarbonylation step, lead to the formation of falcarindiol nih.govbiorxiv.org. Studies in tomato have identified genes encoding acetylenases and desaturases that appear to catalyze steps in this pathway, starting from crepenynic acid nih.govresearchgate.netbiorxiv.org. While crepenynic acid itself may not accumulate in high amounts in plants where it is a pathway intermediate, its transient presence is essential for the production of downstream polyacetylenes like falcarindiol acs.org.
Research on Enzyme Homologs and Comparative Enzymology
Research on Crep1 enzyme homologs and comparative enzymology provides insights into the evolution and functional diversity of fatty acid modifying enzymes. Crep1 is a variant of the FAD2 family of desaturases, which are responsible for introducing double bonds into fatty acids oup.comusask.ca. The identification and characterization of Crep1 were significant as it was one of the first acetylenases to be cloned and studied researchgate.netacs.org.
Homologs of Crep1, or enzymes with similar acetylenase activity, have been identified in other plant species beyond Crepis alpina, as well as in fungi researchgate.netresearchgate.net. These homologous enzymes catalyze the formation of triple bonds, often at similar positions in fatty acid chains, but can also exhibit different substrate specificities or regioselectivities researchgate.net. Comparative enzymology studies involving Crep1 and its homologs, as well as other FAD2 variants (e.g., hydroxylases, epoxygenases), help to understand how subtle changes in enzyme structure and sequence can lead to significant differences in catalytic function usask.caacs.org.
Sequence Similarity and Conservation Across Species
Crep1 shares sequence similarity with other membrane-bound desaturases, particularly within the FAD2 family researchgate.netnih.gov. The full-length Crepis alpina Crep1 protein has approximately 56% identity to the Arabidopsis thaliana microsomal oleate (B1233923) desaturase FAD2 nih.gov. These enzymes typically contain conserved structural features, such as hydrophobic domains that function as transmembrane segments and histidine box motifs involved in ligating the diiron-oxo cluster at the active site usask.canih.gov.
Comparative sequence analysis of Crep1 homologs across different species can help identify conserved regions likely essential for the core acetylenase function and variable regions that may contribute to differences in substrate specificity or regulatory properties. However, identifying clear orthologs solely based on sequence homology can be challenging due to the relatively few amino acid differences that distinguish acetylenases from other desaturases researchgate.netbiorxiv.org. Researchers often need to combine sequence analysis with functional characterization and correlation with metabolite profiles to identify candidate genes involved in crepenynic acid biosynthesis in different organisms researchgate.netbiorxiv.org.
Sequence conservation across species is generally indicative of functional importance, as sequences under selective pressure tend to evolve more slowly nih.govwikipedia.org. Studies comparing enzyme sequences across different species utilize methods like multiple sequence alignment to identify conserved residues and regions nih.govwikipedia.org. The degree of sequence similarity can also be used to infer evolutionary relationships and predict functional conservation or divergence nih.govpsu.edufrontiersin.org. While high sequence identity often correlates with conserved enzyme function, functional divergence can occur even among highly homologous enzymes, sometimes due to small sequence variations or the presence of additional domains psu.edufrontiersin.orgnih.govfrontiersin.org.
Compound Information Table
| Compound Name | PubChem CID |
| Crepenynic Acid | 5281024 |
| Falcarindiol | 5281148 |
| Linoleic Acid | 5280450 |
| Oleic Acid | 63727 |
| Dehydrocrepenynic Acid | 5312680 |
Data Table: Kinetic Isotope Effects in Crepenynic Acid Biosynthesis
| Bond Cleaved | Kinetic Isotope Effect (kH/kD) | Significance | Source |
| C12-H | 14.6 ± 3.0 | Primary, rate-limiting step | researchgate.netresearchgate.net |
| C13-H | 1.25 ± 0.08 | Minimal, fast step after C12-H abstraction | researchgate.netresearchgate.net |
Functional Divergence and Specialization of Acetylenases
The evolution of acetylenases from canonical FAD2 desaturases is a prime example of enzymatic functional divergence and specialization. usask.caresearchgate.netnih.govoup.comoup.comnih.gov While sharing a common evolutionary origin and structural features with desaturases, acetylenases have acquired the ability to catalyze a distinct chemical transformation – the introduction of a triple bond instead of a double bond. usask.caresearchgate.netnih.gov This divergence in function is attributed to relatively small changes in their amino acid sequences, particularly within or near the enzyme's active site. usask.caresearchgate.netnih.govusask.caoup.com
Detailed research, including site-directed mutagenesis studies of enzymes like Crep1, has provided insights into the specific amino acid residues critical for differentiating acetylenase activity from desaturase activity. By comparing the sequences of acetylenases and desaturases, researchers have identified key positions where amino acid differences correlate with the distinct enzymatic functions. usask.canih.govusask.ca
Studies on Crep1 mutants expressed in Saccharomyces cerevisiae have demonstrated the profound impact of single amino acid substitutions on enzyme activity. For example, mutations at positions such as Y150, F259, H266, and V304 in Crep1 have been shown to influence the enzyme's chemoselectivity (favoring desaturation over acetylenation), stereoselectivity, and substrate recognition. usask.canih.govusask.ca
The following table summarizes some of the reported effects of specific point mutations in Crepis alpina Crep1:
| Mutation | Effect on Activity | Reference |
| Y150F | Loss of acetylenase activity, retained inherent desaturase activity. | usask.causask.ca |
| F259L | Converted to an atypical FAD2 producing both cis and trans isomers (desaturation). | usask.causask.ca |
| H266Q | Appears to affect substrate selection, leading to increased trans product. | usask.causask.ca |
| V304I | Converted to a stereoselective FAD2 producing only cis isomers (desaturation). | usask.causask.ca |
These findings highlight how subtle alterations in protein structure can lead to significant changes in catalytic outcome, enabling the specialization of enzymes like acetylenases to produce unusual fatty acids. usask.canih.gov This functional specialization allows organisms to synthesize a diverse range of lipids that contribute to specialized metabolic pathways, including the production of bioactive polyacetylenes. nih.govoup.com The evolutionary history of FAD2 lineages, marked by gene duplication and positive selection, is thought to have facilitated these neofunctionalization events, leading to the diverse array of FAD2-like enzymes with activities such as acetylenation, hydroxylation, and epoxygenation. nih.govoup.com
Metabolic Significance of Crepenynic Acid
Crepenynic acid holds significant metabolic importance primarily as the gateway compound to the biosynthesis of polyacetylenic natural products. researchgate.netrsc.orgresearchgate.netnih.gov These polyacetylenes are a diverse group of lipids found in various plant families and other organisms, known for their potent biological activities. researchgate.netbiorxiv.orgresearchgate.netontosight.airesearchgate.netoup.com
The derivatives of crepenynic acid include compounds with demonstrated antifungal, insecticidal, nematicidal, antimicrobial, and even anticancer properties. researchgate.netbiorxiv.orgresearchgate.netontosight.airesearchgate.netoup.com For instance, falcarindiol (B120969), a polyacetylene found in carrots, tomatoes, and celery, is derived from crepenynic acid and exhibits antifungal and cytotoxic activities. biorxiv.orgresearchgate.netnih.govbiorxiv.org
In plants, the production of crepenynic acid and subsequent polyacetylenes is often associated with defense responses to biotic stress, such as fungal or bacterial infection. biorxiv.orgnih.govoup.comnih.govbiorxiv.org The induction of acetylenase genes, including those responsible for crepenynic acid synthesis, has been observed upon elicitation with fungal components. researchgate.netbiorxiv.orgnih.govbiorxiv.org This suggests a role for crepenynic acid-derived polyacetylenes as phytoanticipins or phytoalexins, contributing to the plant's chemical defense arsenal. nih.govoup.com
Q & A
How to formulate a research question for studying CRE-P-1's molecular mechanisms?
Basic: What frameworks ensure a well-defined research question for this compound studies? Answer: Use the PECO model (Population, Exposure, Comparison, Outcome) to structure your question. For example:
- Population: Specific biological systems or cell lines interacting with this compound.
- Exposure: Dosage or environmental conditions under which this compound is applied.
- Comparison: Control groups (e.g., untreated systems or alternative compounds).
- Outcome: Measurable effects (e.g., gene expression changes or metabolic responses) .
Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) refine this compound research questions? Answer:
- Feasibility: Ensure access to this compound synthesis protocols and analytical tools (e.g., HPLC, NMR).
- Novelty: Identify gaps via systematic reviews of prior studies on structurally similar compounds.
- Ethical: Address biocompatibility or ecotoxicology risks in experimental designs .
What experimental designs are optimal for assessing this compound's stability under varying conditions?
Basic: What variables should be controlled in stability studies? Answer:
- Key variables: Temperature, pH, light exposure, and solvent systems.
- Methodology: Use accelerated stability testing (e.g., high-temperature stress) with UV-Vis spectroscopy for degradation monitoring .
Advanced: How to reconcile contradictory stability data from different studies? Answer:
- Comparative analysis: Evaluate methodological differences (e.g., sample preparation, purity thresholds).
- Statistical validation: Apply multivariate regression to isolate confounding variables (e.g., humidity fluctuations) .
How to address discrepancies in published data on this compound's biological activity?
Basic: What steps ensure reproducibility in bioactivity assays? Answer:
- Standardization: Adopt validated cell lines (e.g., HEK293 for cytotoxicity) and reference compounds.
- Documentation: Report detailed protocols for this compound solubilization and incubation times .
Advanced: How to design meta-analyses for resolving conflicting results? Answer:
- Data harmonization: Normalize activity metrics (e.g., IC50 values) across studies.
- Bias assessment: Use funnel plots to detect publication bias in high-throughput screening data .
What analytical techniques are critical for characterizing this compound's structural properties?
Basic: Which spectroscopic methods are essential for initial characterization? Answer:
- Core techniques: NMR for molecular structure, FT-IR for functional groups, and mass spectrometry for molecular weight .
Advanced: How to integrate multi-technique data for unresolved structural features? Answer:
- Synchrotron-based XRD: Resolve crystallographic ambiguities in polymorphic forms.
- Computational modeling: Pair DFT calculations with experimental data to predict reactive sites .
How to optimize synthetic pathways for this compound to enhance yield and purity?
Basic: What parameters influence synthesis efficiency? Answer:
- Key factors: Catalyst selection, reaction time, and solvent polarity.
- Quality control: Use TLC and GC-MS for intermediate purity checks .
Advanced: How to apply DoE (Design of Experiments) for pathway optimization? Answer:
- Factorial design: Test interactions between temperature, pressure, and stoichiometry.
- Response surface methodology: Model nonlinear relationships to identify optimal conditions .
What strategies validate this compound's mechanism of action in complex biological systems?
Basic: How to design dose-response studies for target validation? Answer:
- Tiered testing: Start with in vitro enzyme inhibition assays, followed by ex vivo tissue models.
- Controls: Include competitive inhibitors to confirm specificity .
Advanced: How to integrate omics data for mechanistic insights? Answer:
- Transcriptomics: Use RNA-seq to identify differentially expressed genes post-CRE-P-1 exposure.
- Pathway enrichment analysis: Map hits to KEGG or Reactome databases to infer regulatory networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
